Isobutoxy-dimethoxy-amine
Description
Properties
CAS No. |
88470-36-4 |
|---|---|
Molecular Formula |
C6H15NO3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(dimethoxyamino)oxy-2-methylpropane |
InChI |
InChI=1S/C6H15NO3/c1-6(2)5-10-7(8-3)9-4/h6H,5H2,1-4H3 |
InChI Key |
OECXUWZNYBHGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CON(OC)OC |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A study on aliphatic isothiocyanates demonstrated that 3-minute microwave exposure at 90°C with DMT/NMM/TsO− improved yields by 35% compared to conventional heating. Applying this to this compound synthesis could reduce side reactions, such as over-alkylation, while enhancing reproducibility.
Reductive Amination Pathways
Reductive amination offers a versatile route for combining carbonyl compounds with amines. For example, 3-((dimethylamino)methyl)-5-methylhexan-2-one was reduced using sodium hydroxide and boron-tetrahydrofuran complexes to yield intermediates with tertiary amine motifs. Adapting this method, a ketone bearing isobutoxy and methoxy groups could be condensed with ammonium acetate, followed by reduction with lithium aluminium hydride (LiAlH4) to produce the target amine.
Solvent and Catalyst Optimization
The choice of reducing agent and solvent critically impacts yield. Tetrahydrofuran (THF) and diethyl ether are optimal for LiAlH4 due to their inertness. In a case study, substituting THF with aqueous media reduced yields by 16%, highlighting the importance of anhydrous conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) presents an alternative, though substrate compatibility with methoxy groups requires further validation.
Multi-step syntheses often necessitate temporary amine protection. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions. For instance, Boc-protected intermediates were isolated in >95% purity before deprotection with trifluoroacetic acid (TFA). Applying this to this compound, Boc protection of the amine prior to methoxy and isobutoxy introductions could prevent undesired side reactions.
Camphorsulphonic Acid Salts for Chirality Control
Purification via camphorsulphonic acid salts ensures enantiomeric purity. A patent detailing Ivabradine synthesis reported that recrystallizing the camphorsulphonate salt from ethyl acetate and tert-butyl methyl ether (MTBE) removed chiral impurities, achieving >99% enantiomeric excess (ee). This method could be pivotal for isolating optically pure this compound.
Nucleophilic Substitution Reactions
Nucleophilic displacement of leaving groups (e.g., bromine) by amines is a cornerstone of heterocyclic chemistry. In the synthesis of 3-(2-bromo-4,5-dimethoxybenzene)propionitrile , bromide was substituted with methylamine under phase-transfer conditions, yielding 90% product. For this compound, a similar strategy could involve reacting a brominated precursor with isobutoxyamine in the presence of potassium carbonate (K2CO3).
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields and conditions:
Microwave-assisted alkylation emerges as the most efficient, though scalability remains a challenge. Conversely, nucleophilic substitution offers simplicity but may require excess amine to drive the reaction.
Purification and Characterization
Final purification often determines product viability. Column chromatography with silica gel and ethyl acetate/hexane mixtures is standard, but recrystallization from MTBE/ethyl acetate mixtures enhances purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming structural integrity, particularly distinguishing between methoxy and isobutoxy regions.
Chemical Reactions Analysis
Types of Reactions
Isobutoxy-dimethoxy-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isobutoxy-dimethoxy-nitro compounds, while reduction can produce isobutoxy-methoxy-amines.
Scientific Research Applications
Isobutoxy-dimethoxy-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isobutoxy-dimethoxy-amine involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Properties
Key Findings:
Mass Spectral Similarities: All three compounds exhibit a base peak at m/z 58, corresponding to the N-methyl imine ion (CH₂=N⁺(CH₃)), which dominates their electron ionization (EI-MS) spectra. this compound may produce unique low-abundance fragments from its isobutoxy group (e.g., m/z 87 [C₄H₇O⁺] or 101 [C₅H₉O₂⁺]), but these are rarely sufficient for conclusive identification without reference standards.
Chromatographic Differentiation :
- Methoxy-methyl methamphetamines and MDMA regioisomers require high-resolution gas chromatography (GC) or liquid chromatography (LC) for separation. For example, 3,4-MDMA elutes later than 2,3-MDMA due to polarity differences .
- This compound’s bulky isobutoxy group likely increases its hydrophobicity, leading to longer retention times in reversed-phase LC compared to MDMA analogues.
Derivatization Strategies: Perfluoroacylation (e.g., pentafluoropropionyl or heptafluorobutyryl derivatives) improves chromatographic resolution and introduces diagnostic ions for methoxy-methyl compounds (e.g., m/z 105 for 2-methoxy substitution) .
Regulatory and Forensic Considerations :
- While MDMA and methamphetamine analogues are internationally controlled, this compound may fall into a legal gray area as a "designer drug." Its detection in seized materials demands comprehensive libraries and hyphenated techniques (e.g., GC-MS/MS) to avoid false positives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Isobutoxy-dimethoxy-amine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with careful selection of solvents (e.g., anhydrous THF) and protecting groups for methoxy functionalities. Post-synthesis, purity should be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to reference libraries such as NIST Chemistry WebBook . Chromatographic techniques (HPLC or GC-MS) are critical for detecting trace impurities.
Q. What analytical techniques are essential for characterizing the physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Solubility : Phase solubility studies in polar/non-polar solvents.
- Spectral data : Infrared (IR) spectroscopy for functional group identification and UV-Vis spectroscopy for electronic transitions. Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How can researchers mitigate hazards during experimental handling of this compound?
- Methodological Answer : Follow protocols for amine handling: use fume hoods, wear nitrile gloves, and avoid skin contact. Store the compound under inert gas (argon/nitrogen) to prevent oxidation. Consult safety data sheets (SDS) for emergency procedures and disposal guidelines, particularly for amine-related flammability risks .
Advanced Research Questions
Q. How do steric and electronic effects of methoxy substituents influence the reactivity of this compound in catalytic systems?
- Methodological Answer : Use kinetic studies (e.g., reaction rate monitoring via in situ IR) and isotopic labeling (e.g., deuterated methoxy groups) to track mechanistic pathways. Pair experimental results with density functional theory (DFT) simulations to map transition states and identify rate-limiting steps .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Conduct meta-analyses of published datasets, focusing on variables such as:
- Experimental conditions : pH, temperature, and solvent systems.
- Biological models : Cell line specificity or in vivo vs. in vitro assays.
- Statistical rigor : Apply Fisher’s exact test or ANOVA to assess reproducibility .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for target applications?
- Methodological Answer : Implement a iterative design cycle:
Library synthesis : Vary methoxy/isobutoxy positions using parallel synthesis.
High-throughput screening : Assess bioactivity against defined targets (e.g., enzyme inhibition assays).
Data-driven optimization : Use machine learning (e.g., QSAR models) to predict modifications with enhanced efficacy .
Q. What computational tools are most reliable for predicting the environmental fate of this compound?
- Methodological Answer : Use EPI Suite (EPA) for biodegradation half-life estimation and ECOSAR for ecotoxicity profiling. Validate predictions with experimental persistence studies (e.g., OECD 301B ready biodegradability test) .
Guidance for Rigorous Research Design
- Feasibility Assessment : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation. For example, ensure access to specialized equipment (e.g., NMR, HPLC) and ethical approval for biological testing .
- Data Interpretation : Address contradictions by triangulating results across multiple methodologies (e.g., experimental, computational, and literature data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
